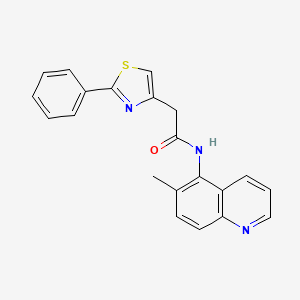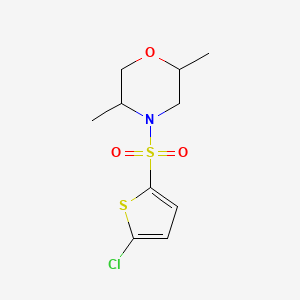![molecular formula C13H21N3O2S B7563951 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7563951.png)
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide, also known as DMOT or TMC-69, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. DMOT is a thiomorpholine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide is not fully understood, but it is thought to act on several different targets in the body. N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules, which may contribute to its anti-inflammatory effects. N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has also been shown to have an effect on the production of reactive oxygen species, which are involved in a variety of biological processes.
Biochemical and Physiological Effects
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor effects. N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been shown to inhibit the production of inflammatory molecules, which may contribute to its anti-inflammatory effects. N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. In addition, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been shown to have anti-tumor effects, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide in lab experiments is its ability to modulate multiple biological processes simultaneously. N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been shown to have effects on inflammation, oxidative stress, and neuroprotection, making it a valuable tool for studying a variety of biological processes. However, one limitation of using N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide. One area of research could be the development of new N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide analogs with improved solubility and efficacy. Another area of research could be the study of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide in combination with other drugs to determine if it has synergistic effects. Additionally, the potential use of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide in the treatment of neurodegenerative diseases and cancer should be further explored. Overall, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has shown promising results in a variety of scientific research applications and is an area of active investigation in the scientific community.
Méthodes De Synthèse
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide involves several steps, including the reaction of 3,5-dimethyl-4-(chloromethyl)-1,2-oxazole with 2-(thiomorpholin-4-yl)propan-2-amine in the presence of a base. The resulting product is then treated with carboxylic acid to yield N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide. The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been well-documented in the scientific literature and is considered to be a straightforward process.
Applications De Recherche Scientifique
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the central nervous system, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies. Inflammation is another area where N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide has been studied, and it has been shown to have anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-9(8-12-10(2)15-18-11(12)3)14-13(17)16-4-6-19-7-5-16/h9H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKUJMWWZXQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

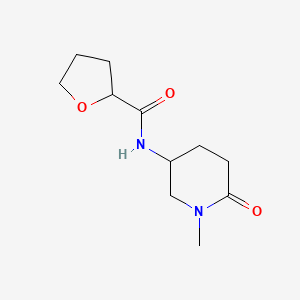
![N-[3-acetyl-4-[(2-methylphenyl)methoxy]phenyl]butanamide](/img/structure/B7563875.png)
![N-[3-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]acetamide](/img/structure/B7563881.png)
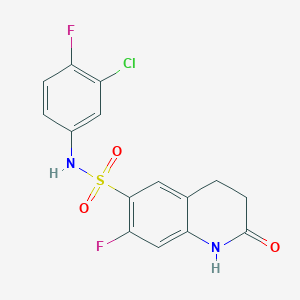
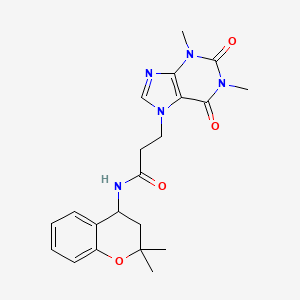
![[4-(Diethylamino)piperidin-1-yl]-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7563890.png)
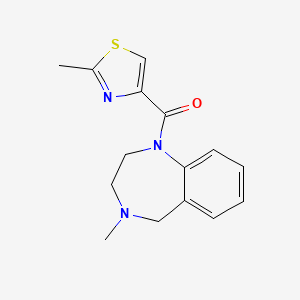
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
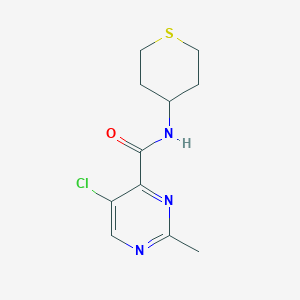
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
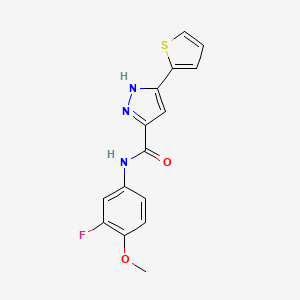
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
